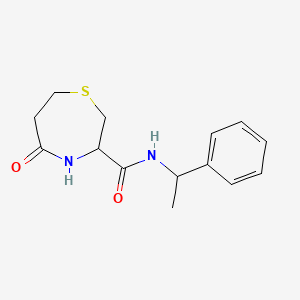

5-oxo-N-(1-phenylethyl)-1,4-thiazepane-3-carboxamide

Description

5-oxo-N-(1-phenylethyl)-1,4-thiazepane-3-carboxamide is a heterocyclic compound that contains a thiazepane ring

Properties

IUPAC Name |

5-oxo-N-(1-phenylethyl)-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-10(11-5-3-2-4-6-11)15-14(18)12-9-19-8-7-13(17)16-12/h2-6,10,12H,7-9H2,1H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJSVDCQQUWQND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2CSCCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-oxo-N-(1-phenylethyl)-1,4-thiazepane-3-carboxamide typically involves the reaction of a thiazepane derivative with an appropriate phenylethylamine. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-oxo-N-(1-phenylethyl)-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazepane derivatives with reduced functional groups.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl or amide groups, using reagents like alkyl halides or amines, leading to the formation of substituted thiazepane derivatives.

Scientific Research Applications

5-oxo-N-(1-phenylethyl)-1,4-thiazepane-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-oxo-N-(1-phenylethyl)-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

5-oxo-N-(1-phenylethyl)-1,4-thiazepane-3-carboxamide can be compared with other similar compounds, such as:

5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid: This compound has a pyrrolidine ring instead of a thiazepane ring and is studied for its different biological activities.

5-oxo-N-(1-phenylethyl)pyrrolidine-2-carboxamide: This compound has a pyrrolidine ring and is used in similar research applications but may have different properties and activities.

The uniqueness of 5-oxo-N-(1-phenylethyl)-1,4-thiazepane-3-carboxamide lies in its thiazepane ring structure, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

5-oxo-N-(1-phenylethyl)-1,4-thiazepane-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.

5-oxo-N-(1-phenylethyl)-1,4-thiazepane-3-carboxamide features a thiazepane ring, which is known for its unique chemical properties that can influence biological activity. The compound can undergo various reactions including oxidation and reduction, leading to different derivatives that may exhibit distinct biological effects.

Antimicrobial Properties

Research indicates that 5-oxo-N-(1-phenylethyl)-1,4-thiazepane-3-carboxamide possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the proliferation of cancer cells through various pathways, including the modulation of apoptotic pathways and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cell lines demonstrated that treatment with 5-oxo-N-(1-phenylethyl)-1,4-thiazepane-3-carboxamide resulted in a significant reduction in cell viability. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation.

The biological effects of 5-oxo-N-(1-phenylethyl)-1,4-thiazepane-3-carboxamide are attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.

- Receptor Modulation: It can bind to cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis

When compared to similar compounds, such as 5-oxo-N-(1-phenylethyl)pyrrolidine-2-carboxamide, the thiazepane derivative exhibits enhanced biological activity due to its unique structural characteristics.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 5-oxo-N-(1-phenylethyl)-1,4-thiazepane-3-carboxamide | High | Moderate |

| 5-oxo-N-(1-phenylethyl)pyrrolidine-2-carboxamide | Moderate | Low |

Future Research Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of 5-oxo-N-(1-phenylethyl)-1,4-thiazepane-3-carboxamide. Future studies may focus on:

- In Vivo Studies: Evaluating the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) Studies: Identifying structural modifications that enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.